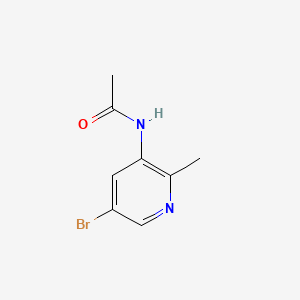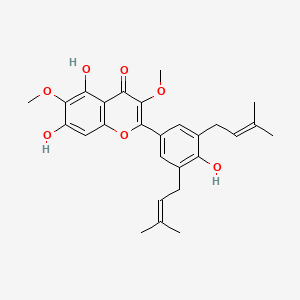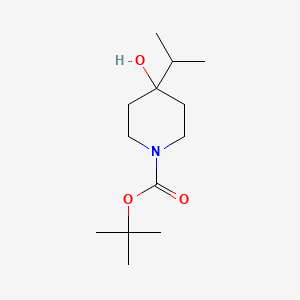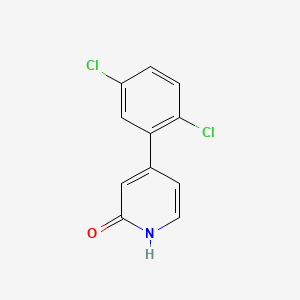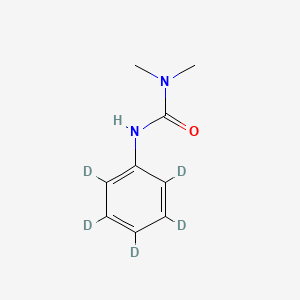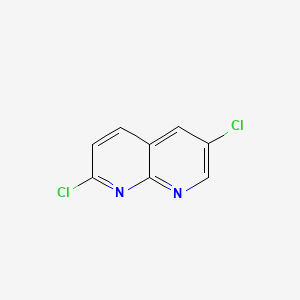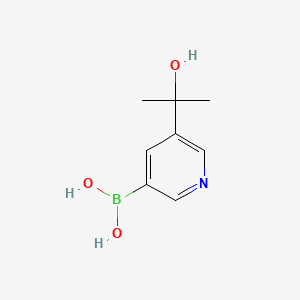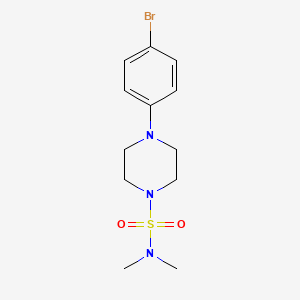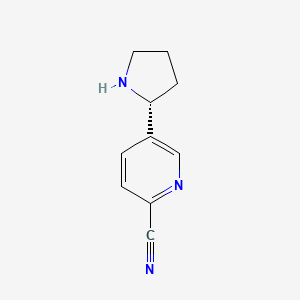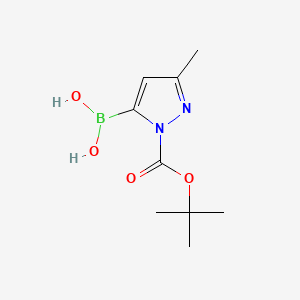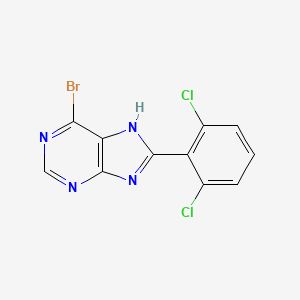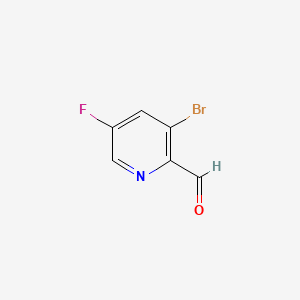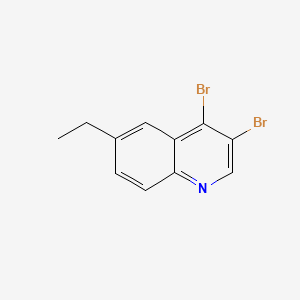
4/'-BROMOACETOPHENONE-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4/'-BROMOACETOPHENONE-D7 is an organic compound used as a building block in Heck and Suzuki coupling reactions . It generates phenyl radicals upon UV irradiation .
Synthesis Analysis
A novel selective method for the synthesis of α‐Bromoacetophenone and α,α‐Dibromoacetophenone using NaBr/K2S2O8 has been reported . In this work, α-bromoacetophenone and α,α-dibromoacetophenone were selectively synthesized using sodium bromide as a bromine source and potassium persulfate as an oxidant .Molecular Structure Analysis
The molecular formula of 4/'-BROMOACETOPHENONE-D7 is BrC6D4COCD3 . The molecular weight is 206.09 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
4/'-BROMOACETOPHENONE is used in organic coupling reactions . It is also known for its usefulness in various biological applications . The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry .Scientific Research Applications
Physico-Chemical and Spectroscopic Properties
4-Bromoacetophenone has been studied for its effects on physical, thermal, and spectral properties when treated with biofield energy. This treatment led to significant changes, including a decrease in the crystallite size, alterations in melting point and heat of fusion, and shifts in C=O stretching frequency as observed through various analytical methods like XRD, DSC, TGA, FT-IR, GC-MS, and UV-Vis spectrometry (Trivedi et al., 2015).
Photocleavage of DNA
4'-Bromoacetophenone derivatives have been investigated as potential photoinducible DNA cleaving agents. These compounds, especially when conjugated with pyrrolecarboxamide, can generate monophenyl radicals that are capable of hydrogen atom abstraction, leading to DNA cleavage. This property has been analyzed through the synthesis of specific derivatives and assessment of their DNA cleaving activities and sequence selectivities (Wender & Jeon, 1999).
Oxidation Studies
The oxidation of 4-bromoacetophenone by ozone in acetic acid has been a subject of investigation. This study focused on understanding the kinetics and mechanism of this oxidation process. The results included identification of the main products of the reaction and analysis of how certain catalysts, like manganese (II) acetate, affect the process (Galstyan et al., 2021).
Spectroscopic Analysis
Detailed spectroscopic investigations, such as FT-IR and FT-Raman spectral analysis, have been conducted on derivatives like 4-chloro-2-bromoacetophenone. These studies involve comparing experimental and theoretical spectra, and analyzing the impact of halogens on the vibrational bands of the carbonyl and acetyl groups in the molecule (Ramalingam et al., 2011).
Safety And Hazards
4/'-BROMOACETOPHENONE-D7 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep it in a dry, cool, and well-ventilated place .
Future Directions
The photoreduction of aryl bromides/chlorides with 656 nm LED via triplet-triplet annihilation (TTA) strategy has been reported . This method is based on the discovery that the commonly used chromophore of perylene can serve as an efficient and metal-free photocatalyst to enable the photoreduction of inert aryl halides without the conventional need for electronic sacrificial agents .
properties
CAS RN |
1219805-88-5 |
|---|---|
Product Name |
4/'-BROMOACETOPHENONE-D7 |
Molecular Formula |
C8H7BrO |
Molecular Weight |
206.09 |
IUPAC Name |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
WYECURVXVYPVAT-AAYPNNLASA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)
